[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Medicinal Chemistry Stereochemistry Pharmaceutical Intermediates

[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353978-02-5) is a synthetic piperidine derivative with molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. It features a piperidine core substituted at the 3-position with a benzyl-ethyl-amino group and at the 1-position with an acetic acid moiety.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B7918469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
InChIInChI=1S/C16H24N2O2/c1-2-18(11-14-7-4-3-5-8-14)15-9-6-10-17(12-15)13-16(19)20/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)
InChIKeyIOMAZBAETXFPRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acquiring [3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid: Key Compound Identity and Sourcing Data


[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353978-02-5) is a synthetic piperidine derivative with molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It features a piperidine core substituted at the 3-position with a benzyl-ethyl-amino group and at the 1-position with an acetic acid moiety. The compound exists as a racemic mixture, with the individual (R)- and (S)-enantiomers also commercially available under distinct CAS numbers .

Procurement Risks for [3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid: Why Regiochemistry and Chirality Prevent Simple Interchange


In-class piperidine acetic acid derivatives cannot be generically substituted, primarily due to the critical impact of the substitution position (2-, 3-, or 4-) on the piperidine ring on key molecular properties. The 3-position substitution inherently creates a chiral center that is absent in the 4-substituted analog [CAS 1353951-40-2], fundamentally differentiating their potential biological interactions . Furthermore, the specific N-benzyl-N-ethyl tertiary amine motif dictates the molecule's steric and electronic environment, which, when altered, leads to profound and unpredictable changes in target binding affinity, as demonstrated in SAR studies of closely related N-benzylpiperidine acetylcholinesterase inhibitors [1]. Therefore, substituting the target compound with a regioisomer or a differently N-substituted analog without rigorous re-validation constitutes a high scientific risk.

Verifiable Differentiation Guide for [3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid


Structural Isomerism: 3-Position Substitution Creates a Chiral Center vs. 4-Position Analog

The target compound is an asymmetric molecule due to its substitution at the piperidine 3-position. This contrasts directly with the closest commercially-available regioisomer, [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353951-40-2), which is symmetrical and thus achiral. The presence of a chiral center is a critical differentiator for applications requiring stereospecific interactions . The individual (R)-enantiomer (CAS 1353999-55-9) and (S)-enantiomer (CAS 1354010-27-7) are distinct commercial products, enabling enantioselective synthesis .

Medicinal Chemistry Stereochemistry Pharmaceutical Intermediates

Purity Profile Differentiation: Racemate vs. Enantiomer Batches

Commercially available purities differ significantly between the racemic target compound and its single enantiomers. The racemic [3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid is offered at 98% purity by Leyan , while the (S)-enantiomer is specified with a minimum purity of 95% . This 3% difference in minimum guaranteed purity is a critical factor for applications with narrow acceptable impurity profiles.

Chemical Sourcing Analytical Chemistry Enantiomeric Excess

Safety Profile Benchmarking: GHS Classification for Laboratory Handling

A review of safety data sheets (SDS) indicates a consistent hazard profile for this compound class. The (R)-enantiomer is classified as a Category 4 acute oral toxin (H302), a Category 2 skin irritant (H315), a Category 2 eye irritant (H319), and a Category 3 respiratory irritant (H335) . This GHS classification is identical to that of the achiral 4-substituted analog , suggesting that the position of the benzyl-ethyl-amino group does not alter the primary occupational health hazards for this family.

Lab Safety Procurement Regulatory Compliance

Application Context: Relevance to Neuropharmacological Targets

While no direct biological data is available for the target compound in isolation, close structural analogs, specifically 1-benzylpiperidine derivatives, have been recently studied as dual acetylcholinesterase (AChE) and serotonin transporter (SERT) inhibitors for Alzheimer's disease [1]. In that study, optimized compounds achieved moderate AChE inhibitory activity, establishing the benzylpiperidine scaffold as a valid pharmacophore. The presence of the acetic acid side chain in the target compound provides a synthetic handle for further derivatization into amides or esters, a common strategy for modulating potency and pharmacokinetic properties within this chemotype.

Neuroscience Acetylcholinesterase Lead Compound

High-Impact Application Scenarios for [3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid


Enantioselective Synthesis of CNS-Targeted Compound Libraries

For neuroscience-focused medicinal chemistry, the chiral nature of this 3-substituted piperidine scaffold (Section 3, Evidence 1) makes it a strategic choice for creating enantiomerically pure chemical libraries. A research group can procure both enantiomers to systematically evaluate the stereochemical aspects of target binding, a feature the achiral 4-substituted analog cannot offer.

Derivatization Hub for Acetylcholinesterase Inhibitor Optimization

In groups building on recent findings that N-benzylpiperidine derivatives are viable dual AChE/SERT ligands [1], the acetic acid side chain of this compound serves as a key derivatization point. It can be directly coupled with various amines to rapidly generate a focused amide library for primary screening, an advantage over analogs lacking a carboxylic acid handle.

High-Purity Precursor for Catalytic Reaction Screening

A 98% purity specification (Section 3, Evidence 2) supports its use as a substrate in transition-metal-catalyzed cross-coupling or functionalization reactions, where trace metal or organic impurities can lead to false negatives or catalyst poisoning. This purity level provides a quantifiable reliability advantage for high-throughput reaction optimization campaigns .

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